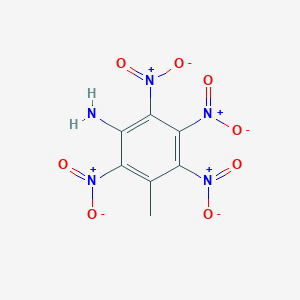![molecular formula C25H21NO4 B14420301 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate CAS No. 82414-65-1](/img/structure/B14420301.png)
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenoxy group and a butylbenzoate moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-(thiobenzoylthio)pentanoic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
Uniqueness
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it suitable for specific applications in organic synthesis, materials science, and pharmaceutical research .
Propriétés
| 82414-65-1 | |
Formule moléculaire |
C25H21NO4 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)carbonylphenyl] 4-butylbenzoate |
InChI |
InChI=1S/C25H21NO4/c1-2-3-4-18-5-9-20(10-6-18)24(27)30-23-15-11-21(12-16-23)25(28)29-22-13-7-19(17-26)8-14-22/h5-16H,2-4H2,1H3 |
Clé InChI |
KBXRTRXLYCZDFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


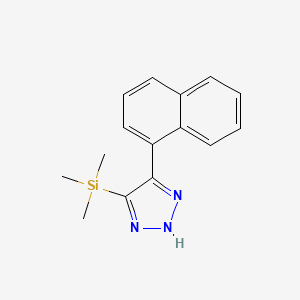
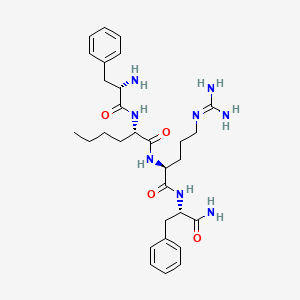
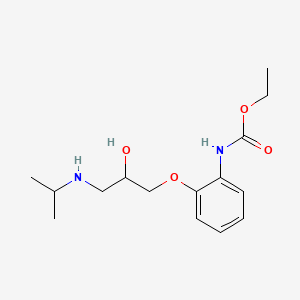
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
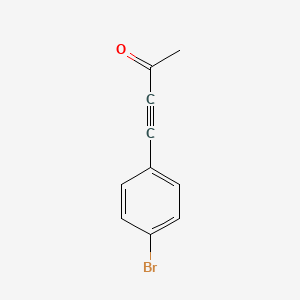
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

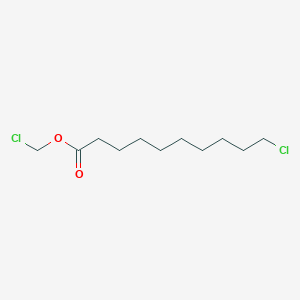
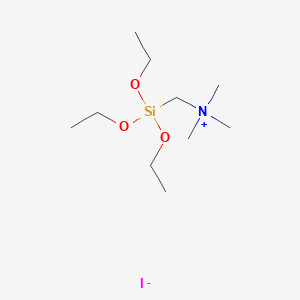
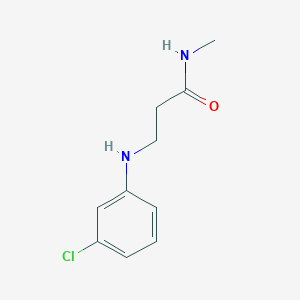
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
